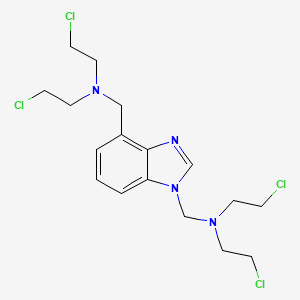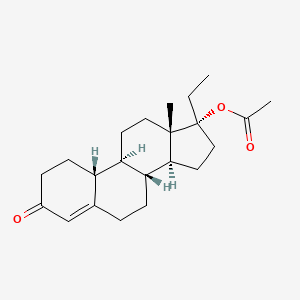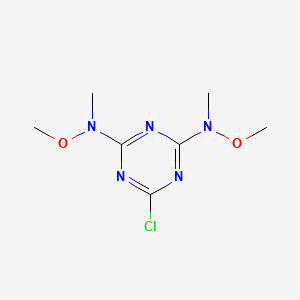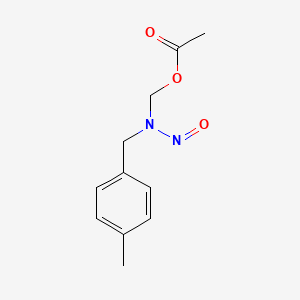
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound referred to as “NIOSH/TB1950000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/TB1950000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production methods for “NIOSH/TB1950000” are designed to ensure large-scale synthesis while maintaining safety and efficiency. These methods often involve continuous processes, automated systems, and stringent quality control measures to produce the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/TB1950000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/TB1950000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of “NIOSH/TB1950000” depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as chromatography and spectroscopy to ensure their purity and identity .
Wissenschaftliche Forschungsanwendungen
“NIOSH/TB1950000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of “NIOSH/TB1950000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The detailed mechanism of action is studied using advanced techniques in molecular biology and biochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to “NIOSH/TB1950000” include other volatile organic compounds and industrial chemicals that share similar chemical structures and properties .
Uniqueness: The uniqueness of “NIOSH/TB1950000” lies in its specific chemical structure and the distinct reactions it undergoes. This compound may exhibit unique reactivity, stability, and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
84872-45-7 |
|---|---|
Molekularformel |
C14H12Cl3O2PS |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
ethoxy-phenyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
QAGTXFPZQLTLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)

